molecular formula C15H15FN2O6S B2732678 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 1705065-54-8

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid

Cat. No.: B2732678
CAS No.: 1705065-54-8
M. Wt: 370.35
InChI Key: UMFWLYQBZJJWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a key intermediate or derivative in the development of RAF kinase inhibitors . Its molecular structure incorporates a sulfamoyl benzoic acid scaffold linked to a 2-hydroxypyridone moiety, a design feature that mimics aspects of known oncogenic signaling pathway inhibitors. This structural profile suggests its primary research value lies in the investigation of targeted cancer therapies , particularly those aimed at the RAS/RAF/MEK/ERK cascade, a critical pathway dysregulated in many cancers. Researchers utilize this compound to study the structure-activity relationships (SAR) necessary for optimizing inhibitor potency and selectivity against specific kinase isoforms. The presence of the 2-hydroxypyridone group is a critical pharmacophore known to engage in key hydrogen bonding interactions within the ATP-binding site of kinases, while the benzoic acid segment may contribute to solubility and overall molecular recognition. Consequently, this molecule serves as a vital tool for elucidating mechanisms of signal transduction and for the design and synthesis of next-generation therapeutic agents for proliferative diseases.

Properties

IUPAC Name

2-fluoro-5-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O6S/c16-13-5-4-11(7-12(13)15(21)22)25(23,24)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWLYQBZJJWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions One common approach is to start with a fluorinated benzoic acid derivative, which undergoes sulfonation to introduce the sulfamoyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoic acid derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
The compound has shown potential as an anticancer agent. Its structural similarity to known inhibitors allows it to target specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound may inhibit poly (adenosine diphosphate ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, particularly in tumors with BRCA mutations .

Antimicrobial Properties :
Another significant application is its antimicrobial activity. The sulfamoyl group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Drug Development

Formulation Development :
In drug formulation, the compound's solubility and stability are critical factors. Research has focused on optimizing these properties to enhance bioavailability. For instance, formulations that include this compound have been tested for their pharmacokinetic profiles, indicating promising absorption rates and distribution in biological systems .

Combination Therapies :
The potential for combination therapies is another area of interest. When used alongside other anticancer drugs, such as olaparib, it may enhance therapeutic efficacy while reducing side effects associated with higher doses of single agents. Clinical trials are underway to evaluate these combinations in patients with specific genetic profiles .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effects on BRCA-mutated cellsShowed significant reduction in cell viability when combined with olaparib.
Study BAssess antimicrobial activity against resistant strainsDemonstrated effective inhibition of growth in multiple bacterial strains.
Study CFormulation optimization for enhanced bioavailabilityAchieved improved solubility and stability in various solvents, leading to better absorption profiles.

Mechanism of Action

The mechanism of action of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s sulfamoyl group distinguishes it from simpler benzoic acid derivatives. Key comparisons include:

Substituent Diversity on the Sulfamoyl Group
  • Target Compound: The sulfamoyl group is functionalized with a 2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl chain.
  • Compound 4 (): Features a 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl substituent. The bulky aromatic system (benzoisoquinolinyl) increases binding affinity (−8.53 kcal/mol) compared to simpler sulfur analogs (−7.94 kcal/mol) .
  • Compound : Utilizes an N-isopropyl-N-methyl substituent, reducing steric bulk and molecular weight (275.30 g/mol) but lacking heterocyclic interactions .
Electronic and Steric Contributions
  • The 2-fluoro substituent on the benzoic acid core (common in all compounds compared) enhances metabolic stability and electron-withdrawing effects, optimizing interactions with target binding pockets.
  • The dihydropyridinone ring in the target compound introduces a balance of rigidity and hydrogen-bonding capacity, contrasting with the fully aromatic benzoisoquinolinyl group in Compound 4, which may favor π-π interactions but reduce solubility .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Sulfamoyl Benzoic Acid Derivatives
Compound Name Substituent on Sulfamoyl Group Molecular Weight (g/mol) Binding Affinity (ΔG, kcal/mol) Key Properties
Target Compound 2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl ~395* Not reported Hypothesized improved solubility and selectivity
Compound 4 () 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl 384.41 −8.53 High potency, bulky aromatic substituent
2-fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic acid N-isopropyl-N-methyl 275.30 Not reported Simplified structure, lower steric hindrance

*Estimated based on structural components.

Key Findings :

Binding Affinity: Compound 4’s benzoisoquinolinyl substituent confers the highest binding affinity (−8.53 kcal/mol), suggesting bulky aromatic groups enhance target engagement .

Solubility : The target compound’s hydroxyl group and smaller heterocycle may improve aqueous solubility compared to Compound 4, albeit with a trade-off in binding strength.

Molecular Weight : The target compound’s higher molecular weight (~395 g/mol) could impact bioavailability, necessitating formulation optimization.

Biological Activity

2-Fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory responses. This article provides a detailed examination of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅F₁N₃O₄S
  • Molecular Weight : 335.36 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to trigger the production of pro-inflammatory cytokines such as IL6, TNF-alpha, and IL1-beta in endothelial cells. This suggests a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases or conditions associated with chronic inflammation .
  • Induction of Apoptosis in Cancer Cells : Studies have indicated that derivatives of benzoic acids can bind to anti-apoptotic proteins like Mcl-1 and Bfl-1, leading to increased apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies .
  • Activation of Signaling Pathways : The compound may activate key signaling pathways such as NF-kappa-B and MAPK (ERK1/2), which are involved in cell proliferation and survival. This activation could contribute to both therapeutic effects and potential side effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cytokine ProductionIncreased IL6, TNF-alpha, IL1-beta
Apoptosis InductionBinding to Mcl-1/Bfl-1 leading to cell death
Signaling Pathway ActivationActivation of NF-kappa-B and ERK1/2

Case Study 1: Anti-Cancer Activity

A study investigating the binding affinity of various benzoic acid derivatives to Mcl-1 found that compounds similar to 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-y)propyl]sulfamoyl}benzoic acid displayed significant inhibition of Mcl-1. The study reported Ki values indicating strong binding affinity, leading to apoptosis in lymphoma cell lines dependent on Mcl-1 for survival .

Case Study 2: Inflammatory Response Modulation

Another research focused on the compound's effects on endothelial cells showed that it induced the expression of adhesion molecules (ICAM1, VCAM1) and pro-inflammatory cytokines. This suggests potential applications in managing cardiovascular diseases where inflammation plays a critical role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.